Reineckiagenin A
Description
Reineckiagenin (C${27}$H${44}$O$_5$; molecular weight: 448.64–448.65 g/mol) is a steroidal sapogenin first isolated from Reineckia carnea Kunth (Asparagaceae) and later identified in Radix Rehmanniae, a traditional Chinese medicinal herb . It is characterized by a hydroxyl group in its F-ring, a structural feature critical to its bioactivity . Reineckiagenin exhibits estrogen-like activity by binding to estrogen receptors ERα and GPR30, modulates the hypothalamic-pituitary-ovarian axis, and suppresses inflammatory mediators such as iNOS, COX-2, and IL-6 . Its applications span pharmacological research, particularly in polycystic ovary syndrome (PCOS) treatment and anti-inflammatory studies .
Properties
Molecular Formula |
C27H44O5 |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
(1R,2S,4S,5'S,6R,7S,8S,9S,12S,13S,14R,16R,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-8,14,16-triol |
InChI |
InChI=1S/C27H44O5/c1-15-7-10-26(31-14-15)16(2)27(30)23(32-26)13-21-19-6-5-17-11-18(28)12-22(29)25(17,4)20(19)8-9-24(21,27)3/h15-23,28-30H,5-14H2,1-4H3/t15-,16+,17+,18+,19+,20-,21-,22+,23-,24-,25-,26+,27+/m0/s1 |
InChI Key |
CZPZAVXEEBSUDO-GPNSMIPFSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5([C@@H](C[C@@H](C6)O)O)C)C)O)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CCC6C5(C(CC(C6)O)O)C)C)O)C)OC1 |
Synonyms |
reineckiagenin A |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Reineckiagenin and Related Compounds
Key Findings
Structural Similarities and Differences :
- Reineckiagenin, Isoreineckiagenin, and Isocarneagenin share identical molecular formulas but differ in hydroxyl group positioning or stereochemistry, influencing receptor binding .
- Compounds like Convallamarogenin and Isorhodeasapogenin lack the F-ring hydroxyl, leading to divergent bioactivities (e.g., cardiotonic vs. estrogenic effects) .
Pharmacological Overlap and Divergence: Reineckiagenin’s estrogenic activity is unique among its analogs, as demonstrated by its high docking affinity for ERα and GPR30 .
Solubility and Stability: Reineckiagenin is soluble in DMSO and ethanol, with stable storage at -20°C . Similar data for Isoreineckiagenin and Isocarneagenin are unavailable, highlighting a research gap .
Q & A
Q. How can ethnopharmacological data guide the discovery of this compound in understudied plant taxa?
- Methodological Answer : Integrate ethnobotanical surveys with metabolomics (GC-MS, LC-MS) and phylogenetics to prioritize species. Use bioactivity-guided fractionation and dereplication strategies to avoid rediscovery of known compounds .
Methodological Considerations for Data Quality
- Reproducibility : Document all experimental parameters (e.g., solvent ratios, column temperatures) and deposit raw data in repositories like Zenodo or Figshare .
- Statistical Rigor : Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons and survival analysis (Kaplan-Meier) for longitudinal studies. Report effect sizes and confidence intervals .
- Ethical Compliance : Obtain permits for plant collection (CBD/Nagoya Protocol) and ethical approvals for animal/human studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
